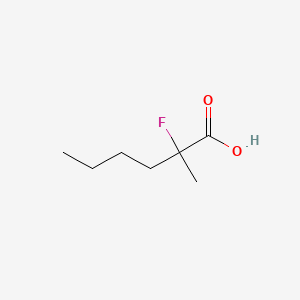

2-Fluoro-2-methylhexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-2-methylhexanoic acid is an organic compound with the molecular formula C7H13FO2 It is a derivative of hexanoic acid, where a fluorine atom and a methyl group are substituted at the second carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-methylhexanoic acid can be achieved through several methods. One common approach involves the fluorination of 2-methylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Hydrolysis and Esterification

The carboxylic acid group participates in typical acid-catalyzed reactions:

-

Ester Hydrolysis : Esters of 2-fluoro-2-methylhexanoic acid are hydrolyzed to the free acid using 6N HCl at 60–80°C .

-

Amide Formation : Reacts with chiral amines (e.g., phenylethylamine) to form diastereomeric amides for enantiomeric resolution .

Example :

2-Fluoro-2-methylhexanoate esterHCl, H2O, 60°C2-Fluoro-2-methylhexanoic acid[2]

Substitution and Functional Group Interconversion

The fluorine atom undergoes substitution under specific conditions:

-

Nucleophilic Substitution : Reacts with methoxide (NaOMe) in polar aprotic solvents (e.g., THF) to yield 2-methoxy-2-methylhexanoic acid .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 2-fluoro-2-methylhexanol, though this reaction is less common due to steric hindrance.

Mechanistic Insight :

The methyl group at C2 sterically hinders nucleophilic attack on the fluorine, favoring elimination (e.g., HF loss) under strongly basic conditions .

Resolution via Diastereomeric Amide Formation

Racemic this compound is resolved using Helmchen’s method:

-

React with (R)- or (S)-phenylethylamine to form diastereomeric amides.

-

Separate via fractional crystallization.

| Step | Conditions | Diastereomeric Excess (de) | Source |

|---|---|---|---|

| Amide Formation | Phenylethylamine, DCC, CH₂Cl₂ | 84–90% | |

| Hydrolysis | 6N HCl, reflux | >95% purity |

5.

Applications De Recherche Scientifique

2-Fluoro-2-methylhexanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Fluoro-2-methylhexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, potentially leading to unique biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.

Comparaison Avec Des Composés Similaires

2-Methylhexanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-Fluorohexanoic acid: Similar structure but without the methyl group, leading to variations in reactivity and applications.

2-Fluoro-2-methylpentanoic acid: Shorter carbon chain, affecting its physical and chemical characteristics.

Uniqueness: 2-Fluoro-2-methylhexanoic acid is unique due to the presence of both a fluorine atom and a methyl group at the second carbon position. This combination imparts distinct properties, such as increased stability, altered reactivity, and potential for specific interactions in biological systems.

Activité Biologique

2-Fluoro-2-methylhexanoic acid (FMHA) is a fluorinated carboxylic acid that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the presence of a fluorine atom and a branched alkyl chain, contribute to its distinctive biological activities. This article presents a comprehensive overview of the biological activity of FMHA, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C7H13F O2

- Molecular Weight : 150.18 g/mol

- CAS Number : 74106-60-8

The presence of the fluorine atom in FMHA alters its physicochemical properties, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

FMHA's mechanism of action involves interactions with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity due to its electronegativity, which may lead to unique biological effects:

- Enzyme Inhibition : FMHA may inhibit specific enzymes by competing for active sites or altering enzyme conformation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.

In Vitro Studies

Research has demonstrated that FMHA exhibits significant biological activity across various assays:

- Enzyme Interaction : Studies indicate that FMHA can inhibit the activity of enzymes involved in metabolic pathways. For example, it has been reported to interfere with fatty acid metabolism by inhibiting key enzymes like acyl-CoA synthetase.

- Cell Proliferation : In cancer cell lines, FMHA has shown potential in modulating cell proliferation rates. It was observed to reduce the viability of human breast cancer cells (MCF-7) in a dose-dependent manner.

In Vivo Studies

Preclinical studies have highlighted FMHA's potential therapeutic applications:

- Tumor Growth Inhibition : In animal models, administration of FMHA resulted in reduced tumor growth rates, suggesting its potential as an anticancer agent.

- Metabolic Effects : FMHA has been investigated for its role in metabolic disorders, showing promise in improving lipid profiles and insulin sensitivity in diabetic models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of FMHA, it is essential to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylhexanoic Acid | Lacks fluorine; linear chain | Moderate enzyme inhibition |

| 2-Fluorohexanoic Acid | Similar structure; no methyl group | Lower binding affinity |

| 2-Fluoro-2-methylpentanoic Acid | Shorter carbon chain | Reduced metabolic effects |

FMHA's unique combination of a fluorine atom and a branched structure imparts distinct properties that enhance its reactivity and biological activity compared to these compounds.

Case Studies

Several case studies have explored the therapeutic applications of FMHA:

- Anticancer Activity : A study evaluated the effects of FMHA on MCF-7 breast cancer cells. Results indicated that FMHA significantly reduced cell viability by inducing apoptosis through caspase activation.

- Metabolic Regulation : Another study focused on the impact of FMHA on lipid metabolism in diabetic rats. The findings suggested that FMHA treatment led to a significant decrease in triglyceride levels and improved glucose tolerance.

- Neuroprotective Effects : Research has indicated that FMHA may possess neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease by reducing oxidative stress markers in neuronal cells.

Propriétés

IUPAC Name |

2-fluoro-2-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO2/c1-3-4-5-7(2,8)6(9)10/h3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUUOAHALCQUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.